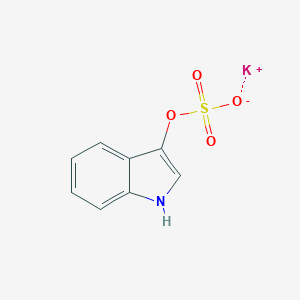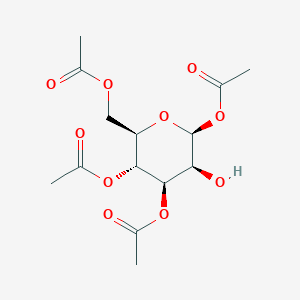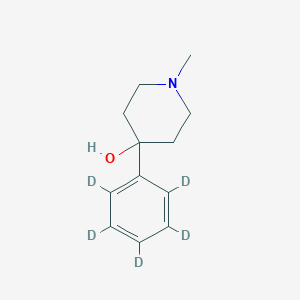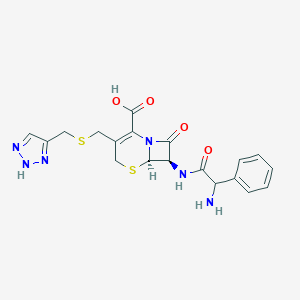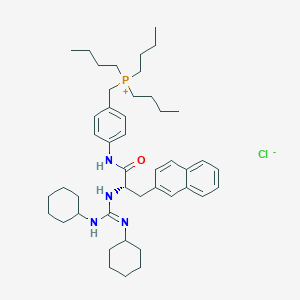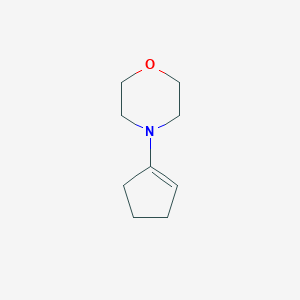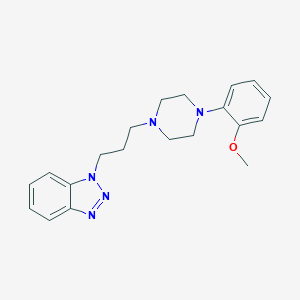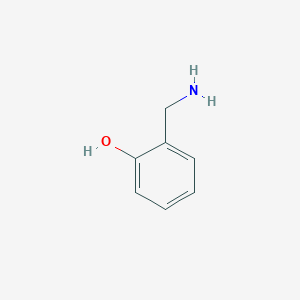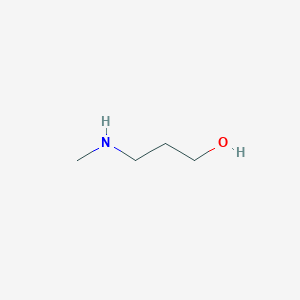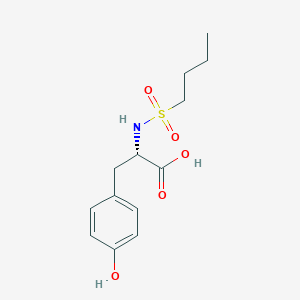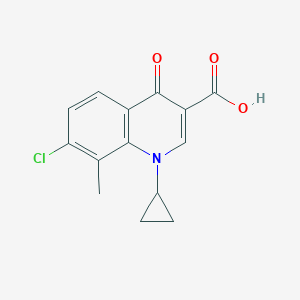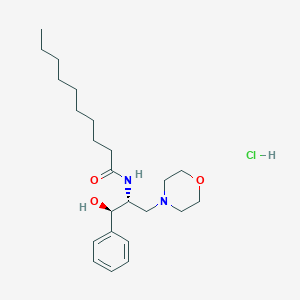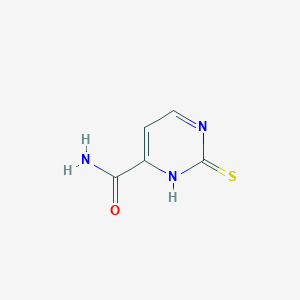
2-Mercapto-4-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-4-pyrimidinecarboxamide (MPA) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. MPA has been identified as a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 2-Mercapto-4-pyrimidinecarboxamide involves its ability to inhibit various enzymes. As mentioned earlier, 2-Mercapto-4-pyrimidinecarboxamide inhibits xanthine oxidase and thymidylate synthase, which are essential enzymes for uric acid production and DNA synthesis, respectively. Inhibition of these enzymes leads to a reduction in uric acid levels and suppression of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-Mercapto-4-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. It has been identified as a potent antioxidant and has been shown to reduce oxidative stress in cells. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Mercapto-4-pyrimidinecarboxamide is its ability to inhibit various enzymes, making it a versatile compound for scientific research. 2-Mercapto-4-pyrimidinecarboxamide is also relatively easy to synthesize, making it readily available for various applications. However, 2-Mercapto-4-pyrimidinecarboxamide has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Mercapto-4-pyrimidinecarboxamide. One potential direction is the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-Mercapto-4-pyrimidinecarboxamide has also been identified as a potential candidate for the treatment of viral infections, such as HIV and hepatitis C. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in these applications.
Conclusion
In conclusion, 2-Mercapto-4-pyrimidinecarboxamide is a sulfur-containing heterocyclic compound that has shown promising results in various scientific applications. Its ability to inhibit various enzymes makes it a versatile compound for scientific research, and its potential in the treatment of various diseases makes it a promising candidate for drug development. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in various applications.
Synthesemethoden
The synthesis of 2-Mercapto-4-pyrimidinecarboxamide involves the reaction of 2-amino-4-chloropyrimidine with thiourea in the presence of a strong base. The resulting product is then treated with a mild acid to obtain 2-Mercapto-4-pyrimidinecarboxamide. This method has been used to produce 2-Mercapto-4-pyrimidinecarboxamide in high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Elevated levels of uric acid are associated with gout, a painful joint disease. 2-Mercapto-4-pyrimidinecarboxamide has been shown to reduce uric acid levels in the blood, making it a promising candidate for the treatment of gout.
In addition to its potential in the treatment of gout, 2-Mercapto-4-pyrimidinecarboxamide has also shown promising results in the treatment of cancer. It has been identified as a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. Inhibition of this enzyme leads to the suppression of cancer cell growth and proliferation. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to enhance the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
155957-51-0 |
|---|---|
Produktname |
2-Mercapto-4-pyrimidinecarboxamide |
Molekularformel |
C5H5N3OS |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
2-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI-Schlüssel |
LXGZTXLOXLPVMQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Kanonische SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Synonyme |
4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



